molecular formula C9H6O7 B1607650 5-Hydroxybenzene-1,2,4-tricarboxylic acid CAS No. 4961-03-9

5-Hydroxybenzene-1,2,4-tricarboxylic acid

Cat. No. B1607650
CAS RN: 4961-03-9
M. Wt: 226.14 g/mol
InChI Key: BOPPPUCSDSHZEZ-UHFFFAOYSA-N
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Description

5-Hydroxybenzene-1,2,4-tricarboxylic acid, also known as 5-Hydroxy-1,2,4-benzenetricarboxylic acid, is a chemical compound with the molecular formula C9H6O7 . It has an average mass of 226.140 Da and a monoisotopic mass of 226.011353 Da .


Molecular Structure Analysis

The molecular structure of 5-Hydroxybenzene-1,2,4-tricarboxylic acid consists of a benzene ring with three carboxylic acid groups and one hydroxy group .


Physical And Chemical Properties Analysis

5-Hydroxybenzene-1,2,4-tricarboxylic acid has a melting point of 241 °C (decomposition), a predicted boiling point of 543.5±50.0 °C, a predicted density of 1.802±0.06 g/cm3, and a predicted pKa of 2.10±0.10 .

Scientific Research Applications

1. Synthesis and Physicochemistry

5-Hydroxybenzene-1,2,4-tricarboxylic acid and its analogues have been used in the synthesis of novel compounds and in physicochemical studies. For example, 3‐Hydroxybenzene 1,2,4‐trisphosphate, a novel second messenger mimic, was synthesized based on the core structure of benzene 1,2,4‐trisphosphate with an additional hydroxyl group. This compound displayed complex interactions between phosphate groups and hydroxyl groups, demonstrating co-operativity and influencing the physicochemical properties of the molecule (Mills et al., 2006).

2. Biological Evaluation

Derivatives of 5-Hydroxybenzene-1,2,4-tricarboxylic acid have been synthesized for biological evaluation. For instance, a series of 4-hydroxybenzene acrylic acid derivatives were designed and synthesized, showing significant anti-inflammatory activity without observed cardiac toxicity. The structure-function relationship of these compounds highlighted the contribution of hydroxyl groups and other substituents to their biological activity (Mao et al., 2011).

3. Chemical Reactions and Synthesis

The acid and its analogues have been utilized in various chemical reactions and synthesis processes. For example, 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate, was synthesized through a microflow process involving the generation of an aryl-Grignard reagent and its reaction with gaseous CO2. This process exemplifies the use of 5-Hydroxybenzene-1,2,4-tricarboxylic acid derivatives in synthetic chemistry (Deng et al., 2015).

4. Coordination Polymers and Crystal Structures

This compound has been employed in the synthesis of coordination polymers and in the study of crystal structures. For example, coordination polymers incorporating 1-aminobenzene-3,4,5-tricarboxylic acid were synthesized, leading to structures with intriguing properties and interesting potential applications (Shao et al., 2019).

properties

IUPAC Name

5-hydroxybenzene-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O7/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2,10H,(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPPPUCSDSHZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384323
Record name 5-hydroxybenzene-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxybenzene-1,2,4-tricarboxylic acid

CAS RN

4961-03-9
Record name 5-hydroxybenzene-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
CA Buehler, RB Spees… - Journal of the American …, 1949 - ACS Publications
4-Hydroxybenzene-1,2,3-tricarboxylic Acid, 5-Hydroxybenzene-1,2,4-tricarboxylic Acid and their Derivatives Page 1 Jan., 1949 11 Hydroxybenzene Tricarboxylic Acids and Derivatives Table I …
Number of citations: 7 pubs.acs.org
F Kipnis, H Soloway, J Ornfelt - Journal of the American Chemical …, 1949 - ACS Publications
The preparation of sixteen substituted derivatives of 2-sulfanilamidoquinoxaline is described, as well as the preparation of seventy-four other new quinoxaline compounds. …
Number of citations: 38 pubs.acs.org
C Sun, Y Cheng, X Liu, G Wang, W Min, X Wang… - … Pharmaceutica Sinica B, 2022 - Elsevier
Programmed cell death 1(PD-1)/programmed cell death ligand 1(PD-L1) have emerged as one of the most promising immune checkpoint targets for cancer immunotherapy. Despite the …
Number of citations: 13 www.sciencedirect.com
DB Kanzariya, MY Chaudhary, TK Pal - Dalton Transactions, 2023 - pubs.rsc.org
Metal–organic frameworks (MOFs ) are excellent candidates for use in chemistry, material sciences and engineering thanks to their interesting qualitative features and potential …
Number of citations: 4 pubs.rsc.org
M Jiřičková, J Demel, P Kubát… - The Journal of …, 2011 - ACS Publications
Transparent films of layered double hydroxides (LDH) have been prepared by the deposition of their chloroform dispersions. The advantage of this method is the potential to obtain …
Number of citations: 18 pubs.acs.org
RA Yokel - Journal of Toxicology and Environmental Health, Part A …, 1994 - Taylor & Francis
This review focuses on aluminum (Al) chelation, its chemistry and biology. The toxicology and biology of Al in mammalian organisms are briefly reviewed to introduce the problems …
Number of citations: 92 www.tandfonline.com
C Brückner, SJ Rettig, D Dolphin - Inorganic Chemistry, 2000 - ACS Publications
The metal-chelating ability of 2-pyrrolylthiones is described. The readily available ligands di-2-pyrrolyl thione (6), 2-thioacetylpyrrole (10), and 2-thiobenzoylpyrrole (11) constitute …
Number of citations: 56 pubs.acs.org
M Jiménez-Estrada, A Navarro, MV Flores… - Journal of Agricultural …, 1996 - ACS Publications
Piquerol A (Ia), an allelopathic terpene from Piqueria trinervia (Asteraceae) was chemically transformed into its diacetate (Ib), benzylic alcohol (II), dialkyl hydroquinone derivative (IIIa …
Number of citations: 9 pubs.acs.org
L Nyadong, AM McKenna, CL Hendrickson… - Analytical …, 2011 - ACS Publications
We present a novel nonresonant laser-based matrix-free atmospheric pressure ionization technique, atmospheric pressure laser-induced acoustic desorption chemical ionization (AP/…
Number of citations: 46 pubs.acs.org
H Bao, SA Kasten, X Yan, TE Roche - Biochemistry, 2004 - ACS Publications
Pyruvate dehydrogenase kinase 2 (PDK2) activity is enhanced by the dihydrolipoyl acetyltransferase core (E2 60mer) that binds PDK2 and a large number of its pyruvate …
Number of citations: 46 pubs.acs.org

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